2-Chloro-5-nitropyrazine

Übersicht

Beschreibung

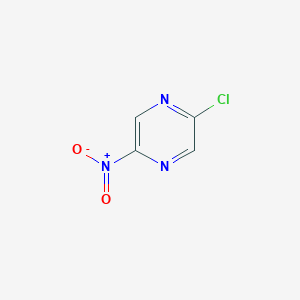

2-Chloro-5-nitropyrazine is a chemical compound with the molecular formula C5H3ClN2O2. It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the second position and a nitro group at the fifth position. This compound is typically a yellow to brown crystalline solid.

Synthetic Routes and Reaction Conditions:

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2-chloro-5-nitro-3-pyrazinol.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds like 2-chloro-5-aminopyrazine.

Substitution: Substitution reactions can occur at the chlorine or nitro positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents are tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).

Substitution: Reagents such as sodium hydroxide (NaOH) and halides can be used for substitution reactions.

Major Products Formed:

Oxidation Products: 2-chloro-5-nitro-3-pyrazinol

Reduction Products: 2-chloro-5-aminopyrazine

Substitution Products: Various halogenated and nitro-substituted derivatives

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Chloro-5-Nitropyrazine

The synthesis of this compound involves several methods, primarily focusing on the chlorination and nitration processes. The compound is commonly derived from 2-hydroxypyrazine through chlorination using phosphorus oxychloride or other chlorinating agents. The procedures are designed to optimize yield and purity while minimizing environmental impact.

Key Synthesis Steps:

- Preparation of 2-Hydroxy-5-nitropyrazine : This is typically achieved via a one-pot method that combines nitromethane with 2-halogenated acrylate under mild conditions.

- Chlorination : The hydroxyl group is substituted by chlorine using phosphorus oxychloride, yielding this compound with high selectivity and purity .

Research indicates that this compound exhibits significant biological activity, particularly as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Pharmaceutical Applications

- Antimicrobial Agents : The compound serves as a precursor for synthesizing bactericides and antibiotics. Its derivatives have shown promising antibacterial properties against various pathogens.

- Anti-cancer Research : Some studies have indicated that derivatives of this compound can inhibit tumor growth, making it a candidate for further exploration in cancer therapy .

Agrochemical Applications

- Plant Growth Regulators : The compound is utilized in the development of plant growth regulators that enhance crop yield and resistance to pests.

- Pesticides : Its derivatives are being researched for efficacy as insecticides and fungicides, contributing to sustainable agricultural practices .

Case Studies

Several case studies highlight the utility of this compound in practical applications:

- Antibacterial Activity Study :

- Synthesis Optimization for Agrochemicals :

- Structure-Activity Relationship (SAR) Studies :

Wirkmechanismus

The mechanism by which 2-chloro-5-nitropyrazine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological system and the specific reaction conditions.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-3-nitropyrazine

5-Chloro-2-nitropyrazine

2-Iodo-5-nitropyrazine

5-Amino-2-chloropyrazine

2-Hydroxy-5-nitropyrazine

This comprehensive overview provides a detailed understanding of 2-chloro-5-nitropyrazine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

2-Chloro-5-nitropyrazine, a derivative of pyrazine, is a compound of interest in pharmacological and environmental studies due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Molecular Structure:

- Molecular Formula: CHClNO

- Molecular Weight: 158.54 g/mol

- Melting Point: 106 °C

- Boiling Point: 256.6 °C

- Density: 1.5 g/cm³

These properties suggest that this compound is a stable compound suitable for various applications in medicinal chemistry and agricultural sciences.

Biological Activity

This compound exhibits several biological activities, primarily related to its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Antimicrobial Activity

Research indicates that derivatives of nitropyridine compounds, including this compound, possess significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Plant Growth Regulation

As an intermediate in synthesizing plant growth regulators, this compound has been evaluated for its effects on plant growth. It has been shown to enhance root development and overall plant vigor when applied in controlled experiments . This activity is attributed to its ability to modulate hormonal pathways in plants.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

-

Nitration of Pyrazine Derivatives:

- The compound can be synthesized by nitrating chloropyrazine derivatives using nitric acid and sulfuric acid mixtures.

- Reaction conditions typically involve controlling temperature and concentration to maximize yield.

- Chlorination Reactions:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various nitropyridine derivatives found that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of several commercially available antibiotics, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Plant Growth Promotion

In agricultural research, field trials demonstrated that formulations containing this compound improved crop yields by enhancing root biomass and nutrient uptake in maize and wheat plants. The results indicated a correlation between application rates and growth enhancement, suggesting optimal concentrations for practical use in agriculture .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies have indicated that high concentrations may pose risks to human health and the environment. It is classified under GHS07 (Warning) due to potential hazards associated with exposure .

Eigenschaften

IUPAC Name |

2-chloro-5-nitropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONXFNWBWBLJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363595 | |

| Record name | 2-chloro-5-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87885-45-8 | |

| Record name | 2-chloro-5-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.